
Ethyl 3-amino-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-amino-2-phenylpropanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 3-amino-2-phenylpropanoate can be synthesized through various methods, including:
- Esterification : Reacting 3-amino-2-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.
- Hydrochloride Formation : Addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.
Table 1: Common Synthesis Routes
Synthesis Method | Key Reagents | Yield (%) |
---|---|---|
Esterification | Ethanol, Acid Catalyst | 70-90% |
Hydrochloride Formation | Hydrochloric Acid | 80-95% |
Applications in Medicinal Chemistry
This compound is utilized extensively in pharmaceutical research for its potential biological activities. Its structural similarity to phenylalanine allows it to serve as a building block for peptide synthesis and drug development.
Key Areas of Research:
- Enzyme Studies : The compound acts as a substrate for enzymes, facilitating studies on enzyme specificity and function.
- Peptide Modification : Used to create modified peptides that can help in understanding protein-protein interactions and enzyme functions.
Case Study: Dapoxetine Synthesis
This compound is a precursor for dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for treating premature ejaculation. The enzymatic resolution of racemic mixtures has shown high enantioselectivity, making it a crucial component in synthesizing this therapeutic agent .
Biological Applications
The compound's biological activity has been explored in various contexts:
- Protein-Ligand Binding Studies : It aids in understanding how modifications affect binding affinities with specific proteins.
- Drug Development : Research indicates potential applications in developing drugs targeting specific enzymes involved in diseases.
Industrial Applications
In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its role as an intermediate facilitates the synthesis of more complex organic molecules.
Table 2: Industrial Applications
Application Area | Description |
---|---|
Fine Chemicals | Used as an intermediate for synthesizing various organic compounds. |
Specialty Materials | Involved in creating materials with specific properties for diverse applications. |
Properties
CAS No. |
29754-00-5 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-amino-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3 |
InChI Key |
UCMZOSVQTOVXAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.